Kaempferitrin
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Overview
Description
Kaempferitrin is a complex organic compound known for its diverse biological activities It belongs to the class of flavonoids, which are widely recognized for their antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferitrin typically involves the glycosylation of kaempferol with glucose. The reaction is carried out under acidic conditions using a suitable catalyst to facilitate the glycosidic bond formation. The process involves multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, such as microbial fermentation, to produce it in large quantities. Enzymatic glycosylation using specific glycosyltransferases is another approach, which offers high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
Kaempferitrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Kaempferitrin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of Kaempferitrin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: The aglycone form of astragalin, lacking the glycosidic moiety.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: A glycoside of quercetin, similar in structure to astragalin but with different sugar moieties.
Uniqueness
Kaempferitrin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. The presence of multiple hydroxyl groups and glycosidic linkages enhances its antioxidant capacity and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C27H30O14 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m1/s1 |
InChI Key |
PUPKKEQDLNREIM-SLVXTXDOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Synonyms |
3,7-bis-(alpha-6-deoxymannopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one kaempferitrin kaempferol 3,7-dirhamnoside lespedin lespenefril lespenephril |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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